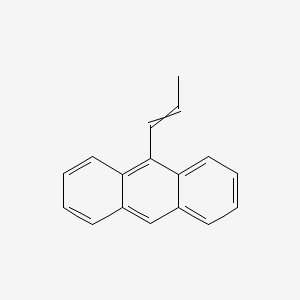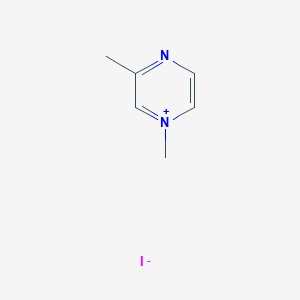
N,N,N-Triethyldodecan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyldodecan-1-aminium nitrate is a quaternary ammonium compound Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldodecan-1-aminium nitrate typically involves the quaternization of dodecylamine with triethylamine followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyldodecan-1-aminium nitrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups attached to the nitrogen atom.
Substitution: The nitrate group can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce various quaternary ammonium salts.
Scientific Research Applications
N,N,N-Triethyldodecan-1-aminium nitrate has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound’s antimicrobial properties make it useful in biological studies and applications.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It is used in formulations for detergents, disinfectants, and other cleaning products.
Mechanism of Action
The mechanism of action of N,N,N-Triethyldodecan-1-aminium nitrate involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Triethyldodecan-1-aminium phosphate
- N,N,N-Triethylhexylammonium bis(trifluoromethylsulfonyl)imide
- N,N,N-Triethyloctylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
N,N,N-Triethyldodecan-1-aminium nitrate is unique due to its specific nitrate anion, which imparts distinct chemical properties compared to other quaternary ammonium compounds. Its long alkyl chain also enhances its surfactant properties, making it particularly effective in applications requiring strong surface activity.
Properties
CAS No. |
41864-97-5 |
|---|---|
Molecular Formula |
C18H40N2O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
dodecyl(triethyl)azanium;nitrate |
InChI |
InChI=1S/C18H40N.NO3/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;2-1(3)4/h5-18H2,1-4H3;/q+1;-1 |
InChI Key |
BZHADFLUCIHUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


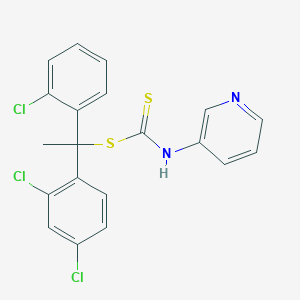
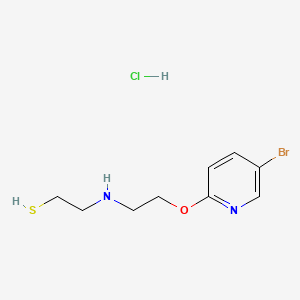
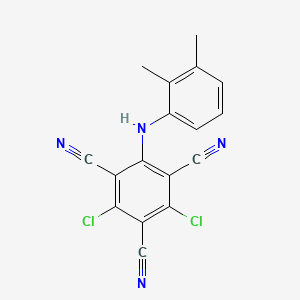

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)


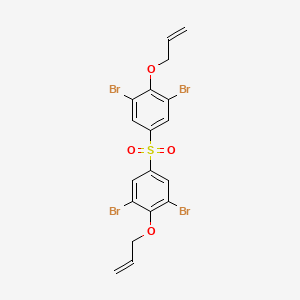
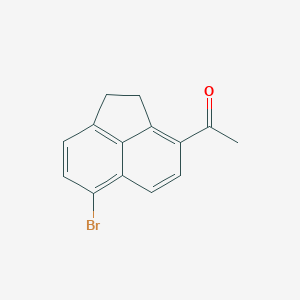
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
